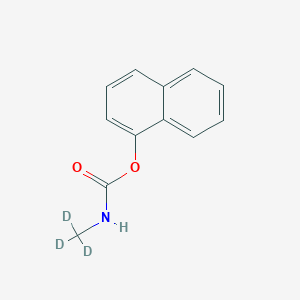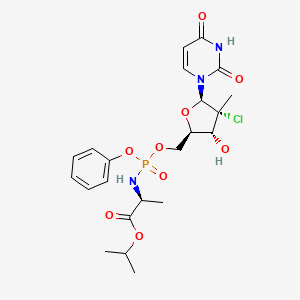
Carbaryl-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbaryl-D3 is a deuterium-labeled analog of carbaryl, a widely used carbamate insecticideIt is primarily used as a reference standard in analytical chemistry, particularly in isotopic dilution mass spectrometry (IDMS) for the accurate quantification of carbaryl residues in various matrices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbaryl D3 (methyl D3) involves the following steps:
Preparation of Naphthalene Chloroformate: Triphosgene is used as a raw material to prepare naphthalene chloroformate.
Condensation Reaction: The naphthalene chloroformate undergoes a condensation reaction with monomethylamine hydrochloride-D3 to yield carbaryl D3 (methyl D3).
This method avoids the use of toxic materials such as phosgene and isocyanate, making it safer and more environmentally friendly .
Industrial Production Methods
Industrial production of carbaryl D3 (methyl D3) follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Carbaryl-D3 undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze to form 1-naphthol and carbamic acid.
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Hydrolysis: 1-naphthol and carbamic acid.
Oxidation: Naphthoquinone derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbaryl-D3 has several scientific research applications:
Analytical Chemistry: Used as a reference standard in IDMS for accurate quantification of carbaryl residues.
Environmental Studies: Helps in studying the environmental fate and degradation of carbaryl.
Toxicology: Used in toxicological studies to understand the metabolism and effects of carbaryl in biological systems.
Agricultural Research: Assists in monitoring and controlling pesticide residues in agricultural products.
Mecanismo De Acción
Carbaryl-D3 inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the degradation of the neurotransmitter acetylcholine. This inhibition leads to the accumulation of acetylcholine at synaptic junctions, causing uncontrolled movement, paralysis, convulsions, and potentially death in insects . The hydrolytic instability of the carbamate-AChE bond allows for recovery in mammals when exposures are low .
Comparación Con Compuestos Similares
Similar Compounds
Carbaryl: The non-deuterated analog of carbaryl D3 (methyl D3).
Propoxur: Another carbamate insecticide with similar AChE inhibition properties.
Aldicarb: A more toxic carbamate insecticide used in agriculture.
Uniqueness
Carbaryl-D3 is unique due to its deuterium labeling, which makes it an ideal reference standard for analytical methods like IDMS. This labeling provides higher accuracy and precision in quantification compared to non-labeled analogs .
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
204.24 g/mol |
Nombre IUPAC |
naphthalen-1-yl N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i1D3 |
Clave InChI |
CVXBEEMKQHEXEN-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CNC(=O)OC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((E)-2-((E)-2-chloro-3-((E)-2-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-enyl)vinyl)-3-ethyl-1,1-dimethyl-1H-benzo[e]indolium iodide](/img/structure/B1494520.png)
![methyl (2S,3R)-3-[(3-fluoro-4-nitro)phenyl]-3-hydroxy-2-(N-methylamino)propionate](/img/structure/B1494526.png)
![Dibenzo[b,d]iodol-5-ium bromide](/img/structure/B1494530.png)










